molecular formula C3H6N2O B167674 4-Imidazolidinone CAS No. 1704-79-6

4-Imidazolidinone

Cat. No. B167674
CAS RN: 1704-79-6
M. Wt: 86.09 g/mol
InChI Key: GVONPBONFIJAHJ-UHFFFAOYSA-N
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Description

4-Imidazolidinone is a class of 5-membered ring heterocycles structurally related to imidazolidine . It features a saturated C3N2 nucleus, except for the presence of a urea or amide functional group in the 2 or 4 positions . It is an important structural motif in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of 4-Imidazolidinones can be achieved from various diamides with ethynyl benziodoxolones through double Michael-type addition . This is an unprecedented reaction mode for hypervalent alkynyl iodine compounds . The reaction diastereoselectively gives cis-2,5-disubstituted 4-imidazolidinones from amino acid-derived diamides .


Molecular Structure Analysis

The molecular formula of this compound is C3H6N2O . It has an average mass of 86.092 Da and a monoisotopic mass of 86.048012 Da .


Chemical Reactions Analysis

The this compound moiety can undergo various chemical reactions. For instance, it can form an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 317.6±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 20.7±0.3 cm3, a polar surface area of 41 Å2, and a molar volume of 77.3±3.0 cm3 .

Scientific Research Applications

Insect Growth Inhibition and Chemosterilant Properties

4-Imidazolidinone has been identified as a potent inhibitor of reproduction and immature development in several species of insects. It displays greater biological activity than its saturated analog, 2-imidazolidinone, and has low acute toxicity to birds and mammals, representing new modes of action in pest control (Schaefer & Tieman, 1967).

Importance in Organic Synthesis and Medicinal Chemistry

The this compound moiety is a crucial structural motif in organic synthesis and medicinal chemistry. Innovative methods for synthesizing 4-imidazolidinones, such as from diamides with ethynyl benziodoxolones through double Michael-type addition, have been developed. This synthesis approach is unprecedented for hypervalent alkynyl iodine compounds (Shimizu et al., 2022).

Antiviral Applications

Imidazolidinones, including this compound derivatives, possess potent activities against several viruses like dengue virus, enterovirus, hepatitis C virus (HCV), and human immunodeficiency virus (HIV). These compounds have shown effectiveness against drug-resistant HIV strains and are being explored for anti-HCV and anti-dengue virus activities (Swain & Mohanty, 2019).

Use in Prodrug Forms and Drug Delivery Systems

4-Imidazolidinones are explored as prodrug forms for peptides, offering protection against enzymatic cleavage and potentially solving delivery problems for peptide drugs. Their structural properties influence stability and hydrolysis kinetics, making them suitable for various pharmaceutical applications (Klixbüll & Bundgaard, 1984).

Role in Cancer Research

The imidazolidinone motif in certain compounds has been studied for its potential role in cancer treatment. For example, the cytotoxicity of 4-phenyl-1-arylsulfonylimidazolidinones has been evaluated, indicating the imidazolidinone ring as an essential structural motif for activity against cancer cell lines (Jung et al., 2001).

Synthesis Techniques for Drug Design

Advanced synthesis techniques, such as palladium-catalyzed decarboxylative asymmetric allylic alkylation, have been used to prepare enantioenriched 4-imidazolidinones. These methods facilitate the creation of nitrogen-rich products, which are important in drug design (Sercel et al., 2021).

Antibacterial and Antifungal Properties

Some this compound derivatives demonstrate significant antibacterial and antifungal activities. These compounds, with various aromatic substituents, have been synthesized and tested, showing promising results in inhibiting microbial growth (Ammar et al., 2016).

Applications in Physiological Research

This compound derivatives are increasingly used in physiological research, particularly as tools in the study of terpenoid metabolism in plants. They offer insights into the regulation of phytohormones and sterols, which are related to cell division, elongation, and senescence (Grossmann, 1990).

Future Directions

The moiety of 4-Imidazolidinone is an important structural motif in organic synthesis and medicinal chemistry . Therefore, future research may focus on developing new synthesis methods and exploring its potential applications in medicinal chemistry .

Mechanism of Action

Imidazolidin-4-one, also known as 4-Imidazolidinone, is a five-membered heterocyclic compound containing two non-adjacent nitrogens and a carbonyl group . This compound has been found to have a variety of applications in fields such as medicinal chemistry, agriculture, and natural products .

Target of Action

Imidazolidin-4-one is an important scaffold for a variety of applications, including natural products, medicine, and agriculture . It is found naturally occurring in the body as advanced glycation end products (AGE), post-translational modifications of several amino acids, and creatinine, a waste product used to indicate kidney health .

Mode of Action

It is known that the compound interacts with its targets in a way that leads to a variety of applications in medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products .

Biochemical Pathways

Imidazolidin-4-one is involved in several biochemical pathways. It is found as advanced glycation end products (AGE), post-translational modifications of several amino acids, and creatinine . These biochemical pathways are crucial for various biological processes, including protein synthesis and waste management.

Pharmacokinetics

It is known that the compound has been used in the synthesis of various drugs and natural products . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these drugs would be influenced by the presence of Imidazolidin-4-one.

Result of Action

The result of Imidazolidin-4-one’s action can vary depending on its application. For instance, in medicinal chemistry, it is used in the synthesis of drugs that have specific therapeutic effects . In agriculture, it may be used in the production of certain agrochemicals .

Action Environment

The action of Imidazolidin-4-one can be influenced by various environmental factors. For instance, in the context of drug synthesis, factors such as pH, temperature, and the presence of other compounds can affect the efficiency of the synthesis process .

Biochemical Analysis

Biochemical Properties

Imidazolidin-4-one plays a significant role in biochemical reactions. It is an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications

Cellular Effects

Imidazolidin-4-one has been found to have significant effects on various types of cells and cellular processes. For instance, it has been reported to exhibit anticancer activity in colorectal cancer cell lines . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Imidazolidin-4-one is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Imidazolidin-4-one is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

properties

IUPAC Name

imidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c6-3-1-4-2-5-3/h4H,1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVONPBONFIJAHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363599
Record name 4-Imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1704-79-6
Record name 4-Imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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